molecular formula C14H21ClN2O3S3 B2924398 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1428370-70-0

4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No. B2924398
CAS RN: 1428370-70-0
M. Wt: 396.96
InChI Key: QHWHOJRHZNAXKY-UHFFFAOYSA-N
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Description

4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazepane family, which is known for its diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

One study explored the antimicrobial properties of sulfonamide compounds, noting their effectiveness against a range of bacteria and fungi, including multidrug-resistant strains. These compounds, which include morpholine groups known for their antimicrobial capabilities, were tested for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus, Escherichia coli, and Candida species. The research highlighted the potential of such compounds in addressing antibiotic resistance (Oliveira et al., 2015).

Anticancer Evaluation

Another segment of research focused on the synthesis of novel indole-based sulfonohydrazide derivatives containing morpholine rings. These compounds were evaluated for their anticancer activity against breast cancer cell lines, with some showing promising inhibition rates. This indicates a potential pathway for developing selective cancer treatments (Gaur et al., 2022).

Pharmacological Studies

Research into sulfur-containing 1,2,4-triazole derivatives, which include morpholine components, has demonstrated moderate to good antimicrobial activity. These compounds' drug-like characteristics were assessed through in silico studies, suggesting their viability as therapeutic agents (Rao et al., 2014).

Synthetic Chemistry Applications

Studies have also delved into the synthesis of complex molecules for various uses. For instance, the unexpected reaction of alkynylaryldiazonium compounds with sulfur dioxide, in the presence of morpholine, led to the formation of benzo[b]thiophene 1,1-dioxides. This showcases the role of morpholine derivatives in facilitating novel chemical transformations (Luo et al., 2015).

Sulfonamide and Carbamate Derivatives

Another study synthesized and evaluated sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline for their antimicrobial activity. These compounds exhibited good to potent activity against bacteria and fungi, with molecular docking studies supporting their potential as antimicrobial agents (Janakiramudu et al., 2017).

properties

IUPAC Name

4-[[4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S3/c15-13-2-3-14(22-13)23(18,19)17-4-1-9-21-11-12(17)10-16-5-7-20-8-6-16/h2-3,12H,1,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWHOJRHZNAXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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